molecular formula C10H10BrClFN B12947559 (R)-2-(5-Bromo-3-chloro-2-fluorophenyl)pyrrolidine

(R)-2-(5-Bromo-3-chloro-2-fluorophenyl)pyrrolidine

Cat. No.: B12947559
M. Wt: 278.55 g/mol
InChI Key: DULUFZMDRCJEOG-SECBINFHSA-N
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Description

®-2-(5-Bromo-3-chloro-2-fluorophenyl)pyrrolidine is a chiral organic compound that features a pyrrolidine ring substituted with bromine, chlorine, and fluorine atoms on a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(5-Bromo-3-chloro-2-fluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-3-chloro-2-fluoroaniline and ®-pyrrolidine.

    Formation of Intermediate: The aniline derivative undergoes a series of reactions, including halogenation and nucleophilic substitution, to introduce the desired substituents on the phenyl ring.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the pyrrolidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-2-(5-Bromo-3-chloro-2-fluorophenyl)pyrrolidine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Automation and Monitoring: Employing automated systems and monitoring equipment to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-2-(5-Bromo-3-chloro-2-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone for halogen exchange.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

®-2-(5-Bromo-3-chloro-2-fluorophenyl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(5-Bromo-3-chloro-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(5-Bromo-3-chloro-2-fluorophenyl)piperidine: Similar structure with a piperidine ring instead of pyrrolidine.

    ®-2-(5-Bromo-3-chloro-2-fluorophenyl)morpholine: Contains a morpholine ring.

    ®-2-(5-Bromo-3-chloro-2-fluorophenyl)azetidine: Features an azetidine ring.

Uniqueness

®-2-(5-Bromo-3-chloro-2-fluorophenyl)pyrrolidine is unique due to its specific combination of substituents and the pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H10BrClFN

Molecular Weight

278.55 g/mol

IUPAC Name

(2R)-2-(5-bromo-3-chloro-2-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H10BrClFN/c11-6-4-7(9-2-1-3-14-9)10(13)8(12)5-6/h4-5,9,14H,1-3H2/t9-/m1/s1

InChI Key

DULUFZMDRCJEOG-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C(=CC(=C2)Br)Cl)F

Canonical SMILES

C1CC(NC1)C2=C(C(=CC(=C2)Br)Cl)F

Origin of Product

United States

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